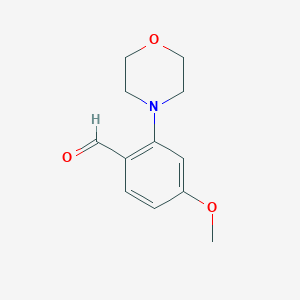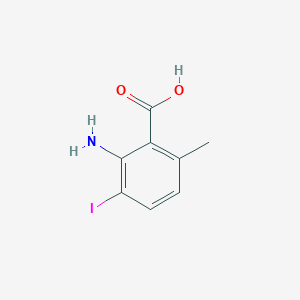![molecular formula C24H17BF9N3 B14769395 5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14769395.png)
5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-benzhydryl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of triazolium salts, which are often used as catalysts in organic synthesis due to their ability to stabilize reactive intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-benzhydryl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate typically involves the reaction of a benzhydryl-substituted pyrrolo[2,1-c][1,2,4]triazole with a perfluorophenyl halide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The resulting product is then treated with tetrafluoroboric acid to yield the final triazolium salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity starting materials and rigorous purification steps are essential to obtain the desired product with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-benzhydryl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the perfluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorophenyl oxides, while nucleophilic substitution can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-5-benzhydryl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate has several applications in scientific research:
Wirkmechanismus
The mechanism by which (S)-5-benzhydryl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate exerts its effects involves the stabilization of reactive intermediates during chemical reactions. The triazolium moiety acts as an electron sink, facilitating the formation of reactive species that can undergo further transformations. This property makes it an effective catalyst in various organic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride
- (5R,7R)-7-fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Uniqueness
What sets (S)-5-benzhydryl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate apart from similar compounds is its unique combination of a benzhydryl group and a perfluorophenyl group. This combination imparts distinct electronic and steric properties, enhancing its catalytic efficiency and selectivity in various reactions .
Eigenschaften
Molekularformel |
C24H17BF9N3 |
|---|---|
Molekulargewicht |
529.2 g/mol |
IUPAC-Name |
5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C24H17F5N3.BF4/c25-19-20(26)22(28)24(23(29)21(19)27)32-13-31-16(11-12-17(31)30-32)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15;2-1(3,4)5/h1-10,13,16,18H,11-12H2;/q+1;-1 |
InChI-Schlüssel |
GZTYZORAUUPDKZ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1C(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C(=C(C(=C5F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


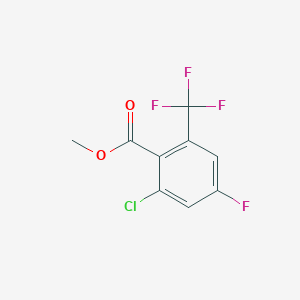
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14769315.png)
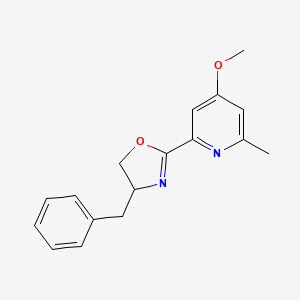
![5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14769319.png)
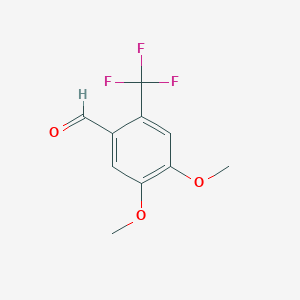

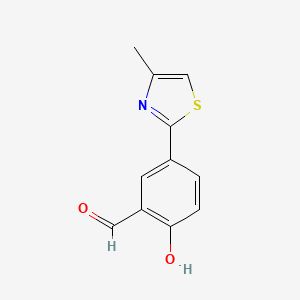
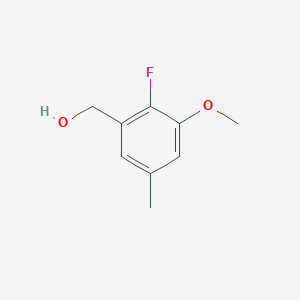
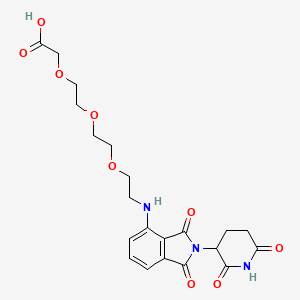


![(Z)-ethyl-3-(benzo[b]furan-5-yl)acrylate](/img/structure/B14769396.png)
